Cas no 476675-29-3 ((2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile)
![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile structure](https://ja.kuujia.com/scimg/cas/476675-29-3x500.png)
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile 化学的及び物理的性質
名前と識別子
-
- 2-Thiazoleacetonitrile, 4-(4-chlorophenyl)-α-[3-(2-nitrophenyl)-2-propen-1-ylidene]-
- 476675-29-3
- (2E,4E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile
- AKOS001097001
- F0760-1074
- (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile
-
- インチ: 1S/C20H12ClN3O2S/c21-17-10-8-14(9-11-17)18-13-27-20(23-18)16(12-22)6-3-5-15-4-1-2-7-19(15)24(25)26/h1-11,13H
- InChIKey: VVQOLWRESVNMDT-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2=CC=C(Cl)C=C2)N=C1C(=CC=CC1=CC=CC=C1[N+]([O-])=O)C#N
計算された属性
- せいみつぶんしりょう: 393.0338755g/mol
- どういたいしつりょう: 393.0338755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 631
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
じっけんとくせい
- 密度みつど: 1.385±0.06 g/cm3(Predicted)
- ふってん: 625.1±65.0 °C(Predicted)
- 酸性度係数(pKa): -1.32±0.10(Predicted)
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-1074-15mg |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
476675-29-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-1074-75mg |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
476675-29-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0760-1074-5μmol |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
476675-29-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-1074-10mg |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
476675-29-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-1074-30mg |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
476675-29-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0760-1074-2mg |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
476675-29-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0760-1074-25mg |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
476675-29-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0760-1074-3mg |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
476675-29-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-1074-5mg |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
476675-29-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-1074-20μmol |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile |
476675-29-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrileに関する追加情報
Comprehensive Analysis of (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile (CAS No. 476675-29-3)
The compound (2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile (CAS No. 476675-29-3) is a structurally complex organic molecule featuring a thiazole core substituted with a 4-chlorophenyl group and a nitrophenyl-conjugated dienenitrile moiety. Its unique architecture has drawn significant attention in pharmaceutical and materials science research due to its potential applications in small-molecule drug development and organic optoelectronics. The presence of both electron-withdrawing (nitro, cyano) and electron-donating (thiazole) groups makes it a compelling subject for structure-activity relationship (SAR) studies.
Recent trends in scientific literature highlight growing interest in heterocyclic compounds like 476675-29-3, particularly for their role in kinase inhibition and photophysical properties. Researchers frequently search for "thiazole derivatives biological activity" or "nitrophenyl compounds synthesis," reflecting demand for innovative scaffolds in medicinal chemistry. This compound's extended π-conjugation system also aligns with current investigations into organic semiconductors, where its charge transport properties could be exploited for OLED or sensor applications.
Synthetic approaches to 476675-29-3 typically involve Knoevenagel condensation between appropriate aldehyde and active methylene precursors, followed by cyclization to form the thiazole ring. Analytical characterization via HPLC-MS and NMR confirms the (2E,4E)-configuration of the diene system, crucial for maintaining planar molecular geometry. The compound's solubility profile (moderate in DMSO, poor in water) makes it suitable for in vitro biological screening while presenting formulation challenges that spur research into prodrug strategies or nanocarrier systems.
In drug discovery contexts, the 4-chlorophenyl-thiazole motif of 476675-29-3 exhibits structural similarity to known anti-inflammatory and anticancer agents, prompting investigations into its COX-2 selectivity and tubulin polymerization inhibition. Computational studies suggest potential binding to ATP pockets of protein kinases, though experimental validation remains ongoing. The nitrophenyl-dienenitrile extension may contribute to redox-modulating effects, a hot topic in neurodegenerative disease research.
From a materials science perspective, the compound's absorption maxima around 420-450 nm (measured in acetonitrile) indicates possible utility in light-harvesting applications. Recent patents have explored analogous structures for photocatalysis and dye-sensitized solar cells, areas where researchers frequently query "organic dyes for energy conversion." The solid-state packing behavior of 476675-29-3, influenced by nitro group dipole interactions, presents opportunities for designing molecular crystals with tailored charge mobility.
Stability studies reveal that 476675-29-3 maintains integrity under standard laboratory conditions (25°C, inert atmosphere) for ≥24 months, though the nitro group necessitates protection from prolonged UV exposure. This stability profile supports its use as a chemical intermediate or reference standard. The compound's logP value (~3.2) places it within the optimal range for blood-brain barrier penetration, a key consideration in CNS drug development pipelines.
Ongoing research explores structure-optimization of 476675-29-3, particularly through bioisosteric replacement of the nitro group or regioisomeric variations of the chlorophenyl substitution. These modifications address common search queries like "improving compound metabolic stability" while maintaining the core pharmacophore features. The compound's crystallographic data (when available) provides valuable insights for molecular docking simulations increasingly used in virtual screening platforms.
Environmental fate studies indicate that 476675-29-3 undergoes photodegradation in aqueous systems with half-lives dependent on pH and dissolved organic matter. This information responds to growing regulatory concerns about persistent organic pollutants, making the compound a case study for green chemistry approaches in complex molecule synthesis. Its biodegradation pathways remain an active area of investigation, particularly regarding potential microbial transformation products.
The commercial availability of 476675-29-3 from specialty chemical suppliers has enabled broader academic and industrial research. Product listings often highlight its use as a building block for high-value heterocycles, catering to synthetic chemists searching for "multifunctional thiazole precursors." Current pricing reflects both the synthetic complexity and purity requirements (typically ≥95% by HPLC) for research applications.
Future directions for 476675-29-3 research may include exploration of its metal-chelating properties through the thiazole nitrogen and cyano group, or development of fluorescent probes leveraging its conjugated system. These applications align with market trends toward theranostic agents and respond to frequent searches for "small-molecule imaging agents." The compound's versatility ensures its continued relevance across multiple scientific disciplines.
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